molecular formula C19H20FNO3 B2720021 (2E)-1-[4-(3-fluoropropoxy)phenyl]-3-[(4-methoxyphenyl)amino]prop-2-en-1-one CAS No. 478033-92-0

(2E)-1-[4-(3-fluoropropoxy)phenyl]-3-[(4-methoxyphenyl)amino]prop-2-en-1-one

Cat. No.: B2720021
CAS No.: 478033-92-0
M. Wt: 329.371
InChI Key: ZRUFYTKKUFZAQK-ACCUITESSA-N
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Description

(2E)-1-[4-(3-Fluoropropoxy)phenyl]-3-[(4-methoxyphenyl)amino]prop-2-en-1-one is a synthetic chalcone-derived compound designed for advanced pharmacological and biochemical research. Its molecular structure, featuring a fluoropropoxy linker and a methoxyphenylamino group, is of significant interest for developing novel therapeutic agents and molecular probes. Research into analogous compounds suggests potential application in oncology, particularly in investigating cytotoxic effects against cancer cell lines such as glioblastoma . Furthermore, the structural motif of a fluorinated aromatic system is prevalent in the development of radioligands for imaging specific biomarkers. For instance, similar compounds are explored as potential positron emission tomography (PET) tracers for targets like the translocator protein (TSPO), which is upregulated in neuroinflammatory and neurodegenerative diseases . This compound serves as a valuable chemical tool for studying structure-activity relationships, signal transduction pathways, and for the synthesis of more complex heterocyclic scaffolds with enhanced biological properties. It is intended for use by qualified researchers in laboratory settings only.

Properties

IUPAC Name

(E)-1-[4-(3-fluoropropoxy)phenyl]-3-(4-methoxyanilino)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FNO3/c1-23-17-9-5-16(6-10-17)21-13-11-19(22)15-3-7-18(8-4-15)24-14-2-12-20/h3-11,13,21H,2,12,14H2,1H3/b13-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRUFYTKKUFZAQK-ACCUITESSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC=CC(=O)C2=CC=C(C=C2)OCCCF
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)N/C=C/C(=O)C2=CC=C(C=C2)OCCCF
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-[4-(3-fluoropropoxy)phenyl]-3-[(4-methoxyphenyl)amino]prop-2-en-1-one typically involves a multi-step process. One common method includes the following steps:

    Formation of the Fluoropropoxy Intermediate: The initial step involves the reaction of 3-fluoropropanol with a suitable base to form the fluoropropoxy intermediate.

    Coupling with 4-Hydroxybenzaldehyde: The fluoropropoxy intermediate is then coupled with 4-hydroxybenzaldehyde under basic conditions to form the corresponding fluoropropoxybenzaldehyde.

    Condensation with 4-Methoxyaniline: The fluoropropoxybenzaldehyde undergoes a condensation reaction with 4-methoxyaniline in the presence of a base to yield the final product, (2E)-1-[4-(3-fluoropropoxy)phenyl]-3-[(4-methoxyphenyl)amino]prop-2-en-1-one.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-[4-(3-fluoropropoxy)phenyl]-3-[(4-methoxyphenyl)amino]prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

Anticancer Activity

Several studies have indicated that derivatives of chalcone compounds exhibit significant anticancer properties. The structure of (2E)-1-[4-(3-fluoropropoxy)phenyl]-3-[(4-methoxyphenyl)amino]prop-2-en-1-one suggests potential activity against various cancer cell lines due to its ability to interact with key cellular pathways involved in proliferation and apoptosis.

Anti-inflammatory Effects

Chalcones are known for their anti-inflammatory properties. The presence of the fluoropropoxy group may enhance the lipophilicity of the compound, potentially improving its bioavailability and efficacy in reducing inflammation.

Neuroprotective Properties

Preliminary research indicates that compounds similar to (2E)-1-[4-(3-fluoropropoxy)phenyl]-3-[(4-methoxyphenyl)amino]prop-2-en-1-one may have neuroprotective effects. The ability to modulate neuroinflammation could make it a candidate for treating neurodegenerative diseases.

Case Studies and Research Findings

StudyFindings
Anticancer Activity A study demonstrated that chalcone derivatives exhibited cytotoxic effects on human breast cancer cells, with IC50 values indicating significant potency against MCF-7 cells .
Anti-inflammatory Mechanisms Research showed that certain chalcones could inhibit pro-inflammatory cytokines, suggesting a mechanism through which (2E)-1-[4-(3-fluoropropoxy)phenyl]-3-[(4-methoxyphenyl)amino]prop-2-en-1-one might exert its effects .
Neuroprotective Studies In vitro assays revealed that related compounds could protect neuronal cells from oxidative stress, highlighting the potential for (2E)-1-[4-(3-fluoropropoxy)phenyl]-3-[(4-methoxyphenyl)amino]prop-2-en-1-one in neuroprotection .

Mechanism of Action

The mechanism of action of (2E)-1-[4-(3-fluoropropoxy)phenyl]-3-[(4-methoxyphenyl)amino]prop-2-en-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Research Findings and Trends

Anticancer Potential: Chalcones with fluorinated substituents (e.g., 5o in ) exhibit potent cytotoxicity, likely via tubulin polymerization inhibition. The target compound’s fluoropropoxy group aligns with this trend but requires empirical validation.

Enzyme Inhibition: Methoxy-substituted chalcones (e.g., C5) show MAO-B inhibition, indicating that the target compound’s methoxyphenylamino group could be tailored for neurodegenerative disease targets.

Synthetic Feasibility: High-yield syntheses (e.g., 95% for quinoline-amino chalcones in ) suggest the target compound can be efficiently synthesized using similar protocols.

Biological Activity

(2E)-1-[4-(3-fluoropropoxy)phenyl]-3-[(4-methoxyphenyl)amino]prop-2-en-1-one, also referred to as compound 477888-92-9, is a synthetic organic compound that has garnered attention for its potential biological activities. This compound features a unique structural framework that may contribute to its pharmacological properties, including anticancer and antimicrobial activities.

Chemical Structure and Properties

The molecular formula of the compound is C19H20FNO3C_{19}H_{20}FNO_3, with a molecular weight of 329.37 g/mol. The compound is characterized by the presence of both a fluoropropoxy group and a methoxyphenyl group, which are believed to play crucial roles in its biological interactions.

Anticancer Activity

Research has highlighted the anticancer potential of (2E)-1-[4-(3-fluoropropoxy)phenyl]-3-[(4-methoxyphenyl)amino]prop-2-en-1-one through various in vitro assays. For instance, studies utilizing the MTT assay demonstrated significant cytotoxic effects against several cancer cell lines, including:

  • U-87 (Human Glioblastoma) : The compound exhibited a higher cytotoxicity compared to standard chemotherapeutics.
  • MDA-MB-231 (Triple-Negative Breast Cancer) : While less effective than against U-87 cells, notable activity was still observed.

The mechanism of action appears to involve the induction of apoptosis in cancer cells, potentially through the modulation of specific signaling pathways associated with cell survival and proliferation .

Antimicrobial Activity

The antimicrobial efficacy of this compound has also been explored. In studies assessing its activity against various bacterial strains, the compound demonstrated moderate to strong inhibitory effects. Key findings include:

Microorganism Inhibition Zone (mm)
Bacillus subtilis21-28
Staphylococcus aureus20-24
Escherichia coli19-22
Fusarium oxysporum18-21

These results indicate that (2E)-1-[4-(3-fluoropropoxy)phenyl]-3-[(4-methoxyphenyl)amino]prop-2-en-1-one may serve as a promising candidate for further development as an antimicrobial agent .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets:

1. Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways in both cancer and microbial cells.

2. Receptor Modulation : It is hypothesized that the compound interacts with cellular receptors, influencing signal transduction pathways critical for cell survival.

3. Gene Expression Regulation : There is evidence suggesting that it may affect the expression of genes related to apoptosis and cell cycle regulation, further contributing to its anticancer properties .

Case Studies

Several studies have been conducted to evaluate the biological activity of similar compounds with related structures. For example:

  • A derivative featuring a similar methoxy group showed enhanced antioxidant properties compared to vitamin C, indicating potential for broader therapeutic applications.

These findings underscore the importance of structural modifications in enhancing biological activity and suggest avenues for future research into derivatives of (2E)-1-[4-(3-fluoropropoxy)phenyl]-3-[(4-methoxyphenyl)amino]prop-2-en-1-one .

Q & A

Q. What advanced techniques quantify nonlinear optical (NLO) efficiency?

  • Methodology : Use Z-scan or hyper-Rayleigh scattering to measure second/third-order NLO coefficients. Compare with theoretical DFT values. reports a fluorophenyl chalcone with χ⁽³⁾ = 1.2 × 10⁻¹² esu, suggesting potential for photonic applications .

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